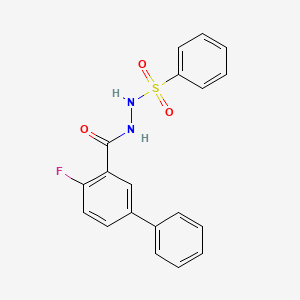
MFCD32708790
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as MFCD32708790 is a chemical entity with unique properties and applications. It is known for its specific interactions and reactions in various scientific fields, making it a subject of interest for researchers and industry professionals alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32708790 involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired end product.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure optimal yield and purity. Common conditions include temperatures ranging from 25°C to 100°C and pressures from atmospheric to several atmospheres.
Catalysts and Reagents: Catalysts and reagents are used to facilitate the reactions. These can include acids, bases, and other chemical agents that promote the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.
Automation: The process is often automated to ensure consistency and efficiency. This includes automated monitoring and control of reaction conditions.
Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
MFCD32708790 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents such as hydrogen or metal hydrides.
Substitution: Substitution reactions involve the replacement of one functional group with another, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically involve common reagents such as:
Oxidizing Agents: Examples include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents are sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium on carbon or platinum are often used to accelerate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
MFCD32708790 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is utilized in the production of various industrial products, such as polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of MFCD32708790 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Properties
IUPAC Name |
N'-(benzenesulfonyl)-2-fluoro-5-phenylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c20-18-12-11-15(14-7-3-1-4-8-14)13-17(18)19(23)21-22-26(24,25)16-9-5-2-6-10-16/h1-13,22H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSZFKKARPPDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)NNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B8216276.png)

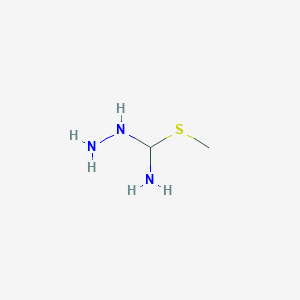

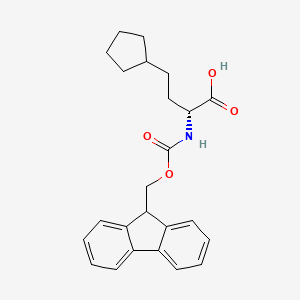
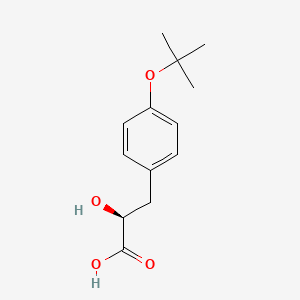
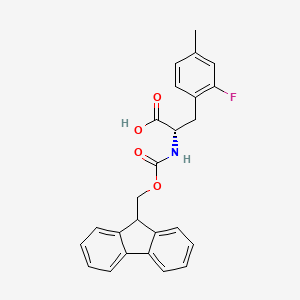
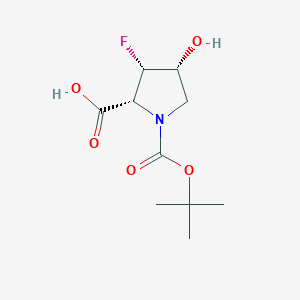
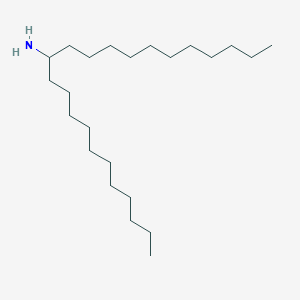
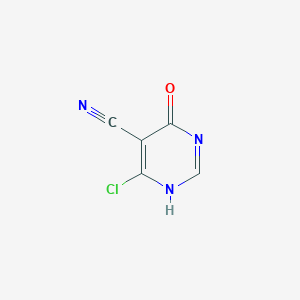
![3,3'-[[2-(Cbz-amino)-2-[[3-[[3-(Boc-amino)propyl]amino]-3-oxopropoxy]methyl]propane-1,3-diyl]bis(oxy)]bis[N-[3-(Boc-amino)propyl]propanamide]](/img/structure/B8216349.png)
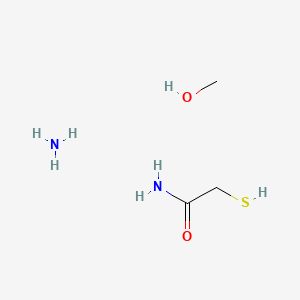
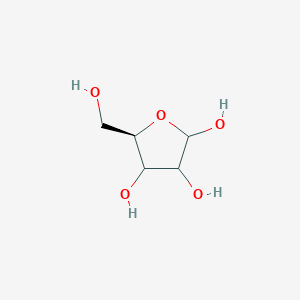
![2-hydroxy-1-[(3R,4R)-4-methylpyrrolidin-3-yl]ethanone](/img/structure/B8216373.png)
